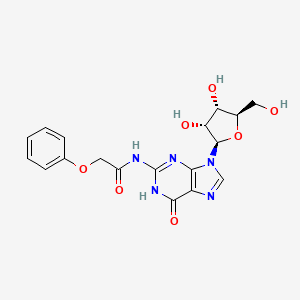

N2-Phenoxyacetylguanosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O7/c24-6-10-13(26)14(27)17(30-10)23-8-19-12-15(23)21-18(22-16(12)28)20-11(25)7-29-9-4-2-1-3-5-9/h1-5,8,10,13-14,17,24,26-27H,6-7H2,(H2,20,21,22,25,28)/t10-,13-,14-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOYAXZEBFXEJD-IWCJZZDYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309229 |

Source

|

| Record name | N-(2-Phenoxyacetyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119824-66-7 |

Source

|

| Record name | N-(2-Phenoxyacetyl)guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119824-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Phenoxyacetyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N2-Phenoxyacetylguanosine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2-Phenoxyacetylguanosine is a chemically modified nucleoside that has garnered significant interest in the fields of oligonucleotide synthesis and immunology. This technical guide provides an in-depth overview of its discovery as a crucial protecting group in RNA synthesis and its synthesis. Furthermore, this document collates available data on its biological activity, particularly its emerging role as an immunostimulatory agent through the activation of Toll-like receptor 7 (TLR7). Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a comprehensive resource for researchers and professionals in drug development.

Discovery and Significance

The discovery of this compound is intrinsically linked to the advancements in solid-phase oligonucleotide synthesis. The phenoxyacetyl (Pac) group was identified as a labile protecting group for the exocyclic amino functions of adenine (B156593) and guanine.[1][2] Its utility lies in its straightforward removal under mild ammonia (B1221849) treatment, a critical step in the final deprotection of synthesized oligonucleotides.[2] This mild deprotection is particularly advantageous for the preparation of modified DNA containing alkali-labile bases.[2] The stability of the N6-phenoxyacetyl-deoxyadenosine counterpart against depurination in the acidic conditions of the detritylation step was also found to be favorable compared to the classic N6-benzoyl protected adenine.[2] This development was a significant step forward in both phosphotriester and phosphoramidite (B1245037) approaches to oligonucleotide synthesis.

Chemical Synthesis

The synthesis of this compound and its derivatives is a critical process for its application in research and development. While various methods for the synthesis of N2-modified guanosine (B1672433) derivatives exist, a common approach for introducing the phenoxyacetyl group involves the protection of the hydroxyl groups of the ribose sugar, followed by the acylation of the N2-amino group of guanosine, and subsequent deprotection of the sugar moieties.

Synthesis of 5′-O-Dimethoxytrityl-N2-phenoxyacetylguanosine

A key intermediate in the solid-phase synthesis of RNA is the 5'-O-protected derivative. The following protocol describes the synthesis of 5′-O-Dimethoxytrityl-N2-phenoxyacetylguanosine.

Experimental Protocol:

-

Starting Material: 5′-O-Dimethoxytrityl-N2-phenoxyacetylguanosine (0.500 g, 0.695 mmol).

-

Procedure:

-

The starting material is co-evaporated with toluene (B28343) (2 x 10 mL) and dried under a vacuum.

-

The dried compound is then dissolved in dimethylformamide (DMF) (10 mL).

-

To this solution, imidazole (B134444) (1.62 g, 23.9 mmol) is added, followed by tert-butyldimethylsilyl chloride (TBSCl) (746 mg, 5.00 mmol).

-

The reaction mixture is stirred under an argon atmosphere at room temperature overnight.

-

The solvent is removed, and the resulting residue is dissolved in dichloromethane.

-

This procedure focuses on the silylation of the ribose hydroxyl groups, a common step in preparing nucleoside phosphoramidites for oligonucleotide synthesis.

General Synthesis of N2-modified Guanosine Derivatives

A general and efficient method for the synthesis of various N2-modified guanosine nucleotides has been described, which can be adapted for this compound.[3][4]

Reaction Scheme:

This method involves the condensation between the exocyclic amine of a guanosine nucleotide and an appropriate aldehyde, followed by reduction. For this compound, a phenoxyacetyl-containing aldehyde or a related reactive species would be utilized. The reaction proceeds in aqueous methanol (B129727) and utilizes sodium cyanoborohydride as the reducing agent, typically resulting in moderate yields with high purity (>99.5%).[3][4]

Quantitative Data on Synthesis:

| Compound | Starting Material | Yield | Purity | Reference |

| N2-phenoxyacetyl-6-amino-9-β-D-arabinofuranosylpurine | 2,6-diamino-9-β-D-arabinofuranosylpurine | 70% | N/A | [1] |

| N2-phenoxyacetyl-2′-O-imino-2-propanoic acid ethyl ester | N2-phenoxyacetyl-6-amino-9-β-D-arabinofuranosylpurine derivative | 63% | N/A | [1] |

| Fully protected this compound phosphoramidite | N2-phenoxyacetyl-2′-O-imino-2-propanoic acid ethyl ester derivative | 69% | N/A | [1] |

Biological Activity and Mechanism of Action

This compound is recognized as a guanosine analog with potential immunostimulatory activity. Emerging evidence suggests that its functional activity is dependent on the activation of Toll-like receptor 7 (TLR7), an endosomal receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA.

Toll-like Receptor 7 (TLR7) Signaling Pathway

Upon recognition of its ligand, such as this compound, TLR7 initiates a downstream signaling cascade. This process occurs within the endosomal compartment of immune cells like plasmacytoid dendritic cells.

Key steps in the TLR7 signaling pathway include: [5][6][7][8][9]

-

Ligand Recognition: TLR7 in the endosome binds to its specific ligand.

-

Recruitment of MyD88: The activated TLR7 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).

-

Formation of the Myddosome: MyD88 forms a complex with IL-1R-associated kinases (IRAKs), specifically IRAK4 and IRAK1.

-

Activation of TRAF6: The IRAK complex then activates TNF receptor-associated factor 6 (TRAF6).

-

Activation of Downstream Kinases: TRAF6 activates transforming growth factor-β-activated kinase 1 (TAK1), which in turn activates the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs).

-

Activation of Transcription Factors: This cascade leads to the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).

-

Cytokine Production: Activated NF-κB and IRF7 translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and type I interferons (IFNs).

Caption: TLR7 Signaling Pathway Activation.

Quantitative Biological Activity Data

Currently, there is a notable lack of publicly available, specific quantitative data on the biological activity of this compound as a TLR7 agonist. Metrics such as EC50 values for receptor activation or specific concentrations required for the induction of cytokines (e.g., TNF-α, IL-6, IFN-α) have not been extensively reported in the literature reviewed for this guide. Further research is required to quantify the immunostimulatory potential of this compound.

Applications and Future Directions

The primary application of this compound remains in the realm of oligonucleotide synthesis, where it serves as a reliable protecting group for guanosine during the automated chemical synthesis of RNA. Its lability under mild basic conditions makes it a valuable tool for producing high-purity oligonucleotides.

The emerging role of this compound as a potential TLR7 agonist opens up new avenues for its application in immunology and drug development. As our understanding of the innate immune system grows, TLR7 agonists are being investigated for various therapeutic applications, including:

-

Vaccine Adjuvants: To enhance the immune response to vaccines.

-

Antiviral Agents: To stimulate an innate immune response against viral infections.

-

Cancer Immunotherapy: To activate an anti-tumor immune response.

Future research should focus on a comprehensive evaluation of the biological activity of this compound. This includes determining its potency and efficacy as a TLR7 agonist, elucidating its full cytokine and chemokine induction profile, and assessing its in vivo activity in relevant disease models. Such studies will be crucial in determining its potential for development as a therapeutic agent.

Experimental Workflows

The discovery and evaluation of this compound and similar molecules typically follow a structured experimental workflow.

Caption: Experimental Workflow for this compound.

Conclusion

This compound stands as a molecule of dual importance. Its established role as a protecting group has significantly contributed to the field of nucleic acid chemistry. Concurrently, its potential as an immunostimulatory agent acting through TLR7 presents exciting opportunities for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the current knowledge on its discovery, synthesis, and biological activity. It is hoped that the detailed protocols, collated data, and pathway diagrams will serve as a valuable resource for the scientific community, stimulating further research into the full potential of this intriguing molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocols for Efficient Chemical Synthesis of N2 -Modified Guanosine Phosphate Derivatives: Versatile Probes for mRNA Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient chemical synthesis of N2-modified guanosine derivatives: a versatile probes for mRNA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

The Role of N2-Phenoxyacetylguanosine in Oligonucleotide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development, enabling the production of custom DNA and RNA sequences for a vast array of applications, from diagnostic probes and PCR primers to therapeutic agents like antisense oligonucleotides and siRNAs. The success of this synthesis relies heavily on the strategic use of protecting groups to prevent unwanted side reactions. Among these, N2-Phenoxyacetylguanosine (Pac-G) has emerged as a key player, particularly in protocols requiring mild deprotection conditions. This guide provides a comprehensive overview of the role of this compound in solid-phase oligonucleotide synthesis, detailing its advantages, experimental protocols, and comparative performance.

The Critical Role of Protecting Groups in Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis, most commonly employing the phosphoramidite (B1245037) method, is a cyclical process involving the sequential addition of nucleotide monomers to a growing chain attached to a solid support. To ensure the fidelity of this process, the reactive functional groups on the nucleobases, the phosphate (B84403) backbone, and the sugar moiety must be temporarily blocked by protecting groups. The exocyclic amino group of guanosine (B1672433) (N2) is particularly susceptible to side reactions during synthesis. The choice of the protecting group for this position is critical, as it must be stable throughout the synthesis cycles yet readily removable at the final deprotection step without damaging the newly synthesized oligonucleotide.

This compound: A Key Component of the "UltraMILD" Protection Strategy

This compound is a derivative of guanosine where the exocyclic amino group is protected by a phenoxyacetyl (Pac) group. This modification is instrumental in the "UltraMILD" protecting group strategy, which is designed for the synthesis of oligonucleotides containing sensitive modifications, such as certain fluorescent dyes or complex molecular conjugates, that would be degraded under standard, harsher deprotection conditions.

The phenoxyacetyl group is significantly more labile than the traditionally used isobutyryl (iBu) group for guanosine protection. This increased lability allows for its removal under much milder basic conditions, thereby preserving the integrity of sensitive functional groups within the oligonucleotide. The typical "UltraMILD" monomer set includes N6-phenoxyacetyl-deoxyadenosine (Pac-dA), N4-acetyl-deoxycytidine (Ac-dC), and N2-phenoxyacetyl-deoxyguanosine (Pac-dG).

Quantitative Performance Data

The efficiency of each step in oligonucleotide synthesis is paramount, as cumulative errors can significantly reduce the yield and purity of the final product. The following tables summarize key quantitative data related to the performance of this compound in comparison to other common guanosine protecting groups.

Table 1: Comparative Coupling Efficiency of dG Phosphoramidites

High coupling efficiency is crucial for the synthesis of long oligonucleotides. Even a small decrease in efficiency per cycle leads to a substantial reduction in the final yield of the full-length product. While specific coupling efficiencies can vary depending on the synthesizer, reagents, and protocols used, the following table provides a general comparison.

| Protecting Group | Common Abbreviation | Typical Coupling Time | Average Coupling Efficiency per Cycle |

| Phenoxyacetyl | Pac-dG | 30 - 120 seconds | >99% |

| Isobutyryl | iBu-dG | 30 - 120 seconds | >99% |

| Dimethylformamidine | dmf-dG | 30 - 120 seconds | >98.5% |

Note: The coupling times and efficiencies are typical values and can be optimized for specific sequences and synthesis scales.

Table 2: Deprotection Kinetics of Guanosine Protecting Groups (Half-life in hours)

The rate of deprotection is a critical factor, especially when dealing with sensitive oligonucleotides. The half-life (t½) of a protecting group under specific deprotection conditions provides a quantitative measure of its lability. A shorter half-life indicates a more labile group that can be removed more rapidly and under milder conditions.

| Deprotection Reagent | Temperature | N2-Phenoxyacetyl (Pac) | N2-Isobutyryl (iBu) | N2-Dimethylformamidine (dmf) |

| Aqueous Ammonia (conc.) | Room Temp. | 2 | 36 | 16 |

| Aqueous Ammonia (conc.) | 55°C | < 0.5 | 16 | 4 |

| Aqueous Ammonia (conc.) | 65°C | < 0.5 | 8 | 2 |

| AMA (Ammonia/Methylamine 1:1) | Room Temp. | < 0.1 | 2 | 2 |

| AMA (Ammonia/Methylamine 1:1) | 65°C | < 0.1 | < 0.1 | < 0.1 |

| 0.05 M K2CO3 in Methanol (B129727) | Room Temp. | 4 | > 48 | > 48 |

Data compiled from various sources. The deprotection times can be influenced by factors such as the oligonucleotide sequence and the solid support used.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of oligonucleotide synthesis involving this compound.

Protocol 1: Solid-Phase Oligonucleotide Synthesis using Pac-dG Phosphoramidite

This protocol outlines the standard cycle for solid-phase synthesis on an automated DNA synthesizer.

Reagents and Materials:

-

Pac-dG phosphoramidite (0.1 M in anhydrous acetonitrile)

-

Other protected phosphoramidites (e.g., Pac-dA, Ac-dC, dT) (0.1 M in anhydrous acetonitrile)

-

Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)

-

Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM))

-

Capping Solution A (Acetic anhydride (B1165640) in THF/Pyridine) and Capping Solution B (16% 1-Methylimidazole in THF)

-

Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine)

-

Anhydrous acetonitrile

-

Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

Procedure:

The synthesis proceeds in a cyclical manner for each nucleotide addition:

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The Pac-dG phosphoramidite (or other desired phosphoramidite) and the activator solution are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. A typical coupling time is 30-120 seconds.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions. This prevents the formation of deletion mutants (n-1 sequences) in the final product.

-

Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester using the oxidizing solution.

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Protocol 2: Cleavage and Deprotection of Pac-Protected Oligonucleotides

The choice of the cleavage and deprotection method depends on the sensitivity of the oligonucleotide.

Method A: Ultra-Mild Deprotection with Potassium Carbonate in Methanol

This is the mildest method and is suitable for highly sensitive oligonucleotides.

Reagents:

-

0.05 M Potassium Carbonate (K2CO3) in anhydrous methanol

-

2 M Triethylammonium acetate (B1210297) (TEAA) or acetic acid for neutralization

Procedure:

-

Transfer the solid support with the synthesized oligonucleotide to a sealed vial.

-

Add the 0.05 M K2CO3 in methanol solution to the vial.

-

Incubate at room temperature for 4-6 hours.

-

Carefully collect the supernatant containing the cleaved and deprotected oligonucleotide.

-

Neutralize the solution by adding an appropriate volume of 2 M TEAA or acetic acid.

-

The oligonucleotide can then be desalted and purified.

Method B: Deprotection with Aqueous Ammonia/Methylamine (AMA)

This method is faster than using potassium carbonate and is still considered a mild deprotection strategy.

Reagents:

-

Aqueous Ammonia (30%) and Methylamine (40% in water) mixture (1:1 v/v)

Procedure:

-

Transfer the solid support to a sealed vial.

-

Add the AMA solution to the vial.

-

Incubate at room temperature for 2 hours or at 65°C for 10-15 minutes.

-

Collect the supernatant.

-

The oligonucleotide is then typically dried down and resuspended in water for purification.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key processes in oligonucleotide synthesis utilizing this compound.

Conclusion

This compound is a valuable tool in the arsenal (B13267) of the modern oligonucleotide chemist. Its key advantage lies in its lability under mild basic conditions, which makes it an essential component of the "UltraMILD" protection strategy. This allows for the successful synthesis of a wide range of modified oligonucleotides that would otherwise be incompatible with standard deprotection protocols. By understanding the chemical properties, performance metrics, and experimental protocols associated with Pac-G, researchers and drug developers can optimize their oligonucleotide synthesis strategies to produce high-quality, complex nucleic acid molecules for cutting-edge research and therapeutic applications.

Preliminary Investigation of N2-Phenoxyacetylguanosine Stability: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N2-Phenoxyacetylguanosine is a chemically modified nucleoside, an analog of the natural guanosine (B1672433).[1] In this molecule, a phenoxyacetyl group is attached to the exocyclic amine (N2) of the guanine (B1146940) base. This modification is frequently employed in the chemical synthesis of oligonucleotides, where the phenoxyacetyl group serves as a protecting group for the guanine base.[2][3] The stability of this protecting group is a critical factor, as its premature removal can lead to unwanted side reactions and impurities, while its efficient and complete removal is necessary to yield the final desired oligonucleotide sequence.[2] This document provides a preliminary investigation into the stability of this compound, focusing on its anticipated degradation pathways, methodologies for its analysis, and the implications of its stability in research and development.

Chemical Structure and Properties

| Property | Value | Source |

| Chemical Formula | C18H19N5O7 | [4] |

| Molecular Weight | 417.37 g/mol | [4] |

| Synonyms | N2-PAc-rG, N2-Phenoxyacetyl-Guanosine | [2] |

| Storage Conditions | 2°C - 8°C | [4] |

Anticipated Stability Profile and Degradation Pathways

The primary anticipated degradation pathway for this compound is the hydrolysis of the amide bond linking the phenoxyacetyl group to the guanine base. This reaction would result in the formation of guanosine and phenoxyacetic acid. The rate of this hydrolysis is expected to be highly dependent on the pH and temperature of the solution.

Base-Catalyzed Hydrolysis

The N2-phenoxyacetyl group is known to be labile under basic conditions.[2] This sensitivity to basic nucleophiles is a desirable characteristic for a protecting group in oligonucleotide synthesis, as it allows for its removal under relatively mild conditions.[2] The mechanism likely involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the phenoxyacetyl group, leading to the cleavage of the amide bond.

Caption: Proposed mechanism for base-catalyzed hydrolysis of this compound.

Acid-Catalyzed Hydrolysis

While the phenoxyacetyl group is primarily removed under basic conditions, the stability of the entire molecule under acidic conditions is also a concern. Acidic conditions can lead to the cleavage of the N-glycosidic bond, a process known as depurination, which would release the modified guanine base (N2-Phenoxyacetylguanine) and a ribose sugar.[5][6] Studies on related guanosine derivatives have shown that the rate of depurination is significant in acidic solutions.[5]

Caption: Potential degradation of this compound via acid-catalyzed depurination.

Experimental Protocols for Stability Assessment

A comprehensive stability study of this compound would involve subjecting the compound to a range of stress conditions and monitoring its degradation over time.

Materials and Equipment

-

This compound

-

Buffers of varying pH (e.g., pH 2, 5, 7, 9, 12)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Formic acid or other suitable mobile phase additives

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mass Spectrometer (MS) for peak identification

-

Temperature-controlled incubator or water bath

-

pH meter

-

Analytical balance

Experimental Workflow

The following workflow outlines a general procedure for assessing the stability of this compound.

Caption: General experimental workflow for the stability testing of this compound.

HPLC Method for Analysis

A reverse-phase HPLC (RP-HPLC) method is suitable for separating this compound from its potential degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm and 280 nm

-

Injection Volume: 10 µL

Data Presentation

The quantitative data obtained from the stability studies should be summarized in tables for easy comparison.

Table 1: Degradation of this compound at Different pH Values (Temperature = 37°C)

| pH | Time (hours) | % this compound Remaining | % Guanosine Formed | Other Degradants (%) |

| 2.0 | 0 | 100 | 0 | 0 |

| 24 | ||||

| 48 | ||||

| 7.0 | 0 | 100 | 0 | 0 |

| 24 | ||||

| 48 | ||||

| 9.0 | 0 | 100 | 0 | 0 |

| 24 | ||||

| 48 |

Table 2: Half-life (t1/2) of this compound under Various Conditions

| Condition | Temperature (°C) | pH | Half-life (hours) |

| 1 | 25 | 7.0 | |

| 2 | 37 | 7.0 | |

| 3 | 37 | 5.0 | |

| 4 | 37 | 9.0 |

Conclusion

The stability of this compound is a critical parameter, particularly in its application as a protecting group in oligonucleotide synthesis. This preliminary investigation suggests that the primary degradation pathway is the hydrolysis of the phenoxyacetyl group, which is accelerated under basic conditions. Acidic conditions, on the other hand, may lead to depurination. A systematic stability study employing HPLC and MS is necessary to quantitatively assess the degradation kinetics and establish the optimal conditions for the storage and handling of this important guanosine analog. The experimental protocols and data presentation formats outlined in this guide provide a framework for conducting such an investigation.

References

- 1. Shock-Induced Degradation of Guanosine and Uridine Promoted by Nickel and Carbonate: Potential Applications [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Heterocycle-modified 2′-deoxyguanosine nucleolipid analogs stabilize guanosine gels and self-assemble to form green fluorescent gels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

N2-Phenoxyacetylguanosine Protecting Group Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the chemical synthesis of oligonucleotides, the protection of the exocyclic amino groups of nucleobases is a critical step to prevent unwanted side reactions during the sequential addition of nucleotide monomers. The choice of protecting group significantly impacts the efficiency of the synthesis, the purity of the final product, and the conditions required for deprotection. For guanosine (B1672433), the N2-exocyclic amine is particularly susceptible to modification. The phenoxyacetyl (Pac) group is a valuable protecting group for guanosine, offering a balance of stability during synthesis and lability under mild basic conditions, which is especially advantageous for the synthesis of sensitive or modified oligonucleotides. This guide provides a comprehensive overview of the chemistry of N2-phenoxyacetylguanosine, including its synthesis, application in oligonucleotide synthesis, and deprotection protocols.

Core Concepts

The phenoxyacetyl group is introduced to the N2-position of guanosine to block its reactivity during the phosphoramidite-based solid-phase synthesis of DNA and RNA. Its key feature is its enhanced lability to basic conditions compared to standard protecting groups like isobutyryl (iBu) or benzoyl (Bz). This allows for rapid and mild deprotection, minimizing damage to the synthesized oligonucleotide, particularly those containing sensitive modifications.

Synthesis of this compound and its Phosphoramidite (B1245037) Monomer

The synthesis of the this compound phosphoramidite monomer, the key building block for oligonucleotide synthesis, involves a multi-step process:

-

Protection of the N2-amino group of Guanosine: This is a crucial step to introduce the phenoxyacetyl group. A highly efficient method involves the transient silylation of guanosine, which activates the N2-amino and O6-positions for acylation.

-

5'-Hydroxyl Protection: The primary 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of coupling efficiency during oligonucleotide synthesis.

-

3'-Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent to introduce the phosphoramidite moiety, which is essential for the coupling reaction during solid-phase synthesis.

Figure 1: Synthetic workflow for the preparation of the this compound phosphoramidite monomer.

Experimental Protocols

Protocol 1: Synthesis of this compound (Pac-G)

This protocol utilizes a transient silylation method for efficient and high-yield N-acylation.[1][2]

Materials:

-

Guanosine hydrate (B1144303)

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Trimethylsilyl chloride (TMSCl)

-

Phenoxyacetyl chloride

-

Water

Procedure:

-

Guanosine hydrate (e.g., 1.5 g, 5 mmol) is dried by three azeotropic evaporations with anhydrous pyridine, with the final volume of pyridine being approximately 25 mL.

-

Anhydrous dichloromethane (100 mL) is added under a nitrogen atmosphere, and the mixture is cooled in an ice bath with stirring.

-

Trimethylsilyl chloride (e.g., 5.7 mL, 45 mmol, 9 equivalents) is added over 2 minutes.

-

The flask is removed from the ice bath and stirred for 2 hours at room temperature, during which the mixture becomes homogeneous.

-

The reaction mixture is re-cooled in an ice bath, and phenoxyacetyl chloride (e.g., 0.76 mL, 5.5 mmol) is added. Stirring is continued for 2 hours at room temperature.

-

The reaction is quenched by the addition of water (10 mL) and stirred for 15 minutes, followed by the addition of 2 M aqueous ammonia (B1221849) (10 mL) and stirring for another 15 minutes.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are evaporated to dryness.

-

Residual pyridine is removed by partial evaporation with water (three times). The resulting residue is stirred in approximately 50 mL of water at 0 °C for 1 hour.

-

The pure this compound product is collected by filtration.

Expected Yield: 98%[1]

Protocol 2: Synthesis of 5'-O-DMT-N2-Phenoxyacetylguanosine

This protocol describes the protection of the 5'-hydroxyl group.

Materials:

-

This compound

-

Pyridine (anhydrous)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

Procedure:

-

This compound is dried by co-evaporation with anhydrous pyridine.

-

The dried nucleoside is dissolved in anhydrous pyridine.

-

4,4'-Dimethoxytrityl chloride (typically 1.1-1.3 equivalents) is added in portions while stirring at room temperature.

-

The reaction is monitored by TLC. Upon completion, the reaction is quenched with methanol.

-

The solvent is evaporated, and the residue is dissolved in dichloromethane.

-

The organic solution is washed with saturated aqueous sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The product is purified by silica (B1680970) gel chromatography.

Protocol 3: Synthesis of 5'-O-DMT-N2-Phenoxyacetylguanosine 3'-CE Phosphoramidite

This protocol details the final phosphitylation step.

Materials:

-

5'-O-DMT-N2-Phenoxyacetylguanosine

-

Dichloromethane (DCM, anhydrous)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Procedure:

-

5'-O-DMT-N2-phenoxyacetylguanosine is dried under high vacuum.

-

The dried starting material is dissolved in anhydrous dichloromethane under an argon atmosphere.

-

N,N-Diisopropylethylamine (typically 2-3 equivalents) is added, and the solution is cooled in an ice bath.

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (typically 1.2-1.5 equivalents) is added dropwise.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with methanol.

-

The mixture is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate.

-

The organic layer is dried, concentrated, and the resulting phosphoramidite is purified by precipitation or chromatography.

Application in Oligonucleotide Synthesis

This compound phosphoramidite is used in standard automated solid-phase oligonucleotide synthesis protocols. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Figure 2: The role of this compound phosphoramidite in the solid-phase oligonucleotide synthesis cycle.

An important consideration when using phenoxyacetyl-protected monomers is the choice of capping reagent. To prevent the exchange of the phenoxyacetyl group with an acetyl group on the N2-position of guanine, it is recommended to use phenoxyacetic anhydride in the capping solution instead of the standard acetic anhydride.

Deprotection of this compound

The primary advantage of the phenoxyacetyl group is its rapid cleavage under mild basic conditions. This allows for "fast deprotection" protocols, which are beneficial for high-throughput synthesis and for oligonucleotides containing base-labile modifications.

Deprotection Protocols

Several reagents can be used for the deprotection of oligonucleotides containing this compound:

-

Aqueous Ammonia: Concentrated aqueous ammonia (28-30%) is a common reagent.[2][3]

-

Ammonia/Methylamine (B109427) (AMA): A 1:1 mixture of aqueous ammonia and aqueous methylamine allows for very rapid deprotection.

-

Potassium Carbonate in Methanol: This is an "ultra-mild" deprotection condition suitable for extremely sensitive oligonucleotides.

Figure 3: Deprotection pathways for oligonucleotides containing this compound.

Quantitative Data

The selection of a protecting group is often guided by quantitative measures of its performance. The following tables summarize key data for the N2-phenoxyacetyl group in comparison to the standard N2-isobutyryl group for guanosine.

Table 1: Comparison of Deprotection Kinetics

| Protecting Group | Reagent/Conditions | Deprotection Time/Lability | Reference |

| Phenoxyacetyl (Pac) | 29% Aqueous Ammonia, Room Temp. | < 4 hours for complete deprotection | [2][3] |

| Phenoxyacetyl (Pac) | Methylamine/Ethanol | 230 times more labile than isobutyryl | [2] |

| Isobutyryl (iBu) | Methylamine/Ethanol | Standard lability | [2] |

| Phenoxyacetyl (Pac) | AMA (Ammonia/Methylamine) | Enables "UltraFAST" deprotection (5-10 minutes) |

Table 2: Stability and Performance in Oligonucleotide Synthesis

| Parameter | N2-Phenoxyacetyl (Pac) | N2-Isobutyryl (iBu) | Notes |

| Stability to Detritylation | Generally stable to standard acidic conditions (e.g., 3% DCA in DCM). Favorable comparison to N6-benzoyl adenine (B156593) has been reported.[3] | Stable under standard detritylation conditions. | Depurination can be a concern with prolonged acid exposure for all guanosine-containing oligonucleotides. |

| Coupling Efficiency | Typically high (>98-99%) with optimized protocols. | Consistently high (>99%) under standard conditions. | Efficiency is dependent on synthesizer, reagents, and cycle parameters. |

| Side Reactions | Susceptible to transamidation to N2-acetyl-dG if acetic anhydride is used for capping. | Less prone to this specific exchange reaction. | Use of phenoxyacetic anhydride for capping is recommended with Pac-dG. |

| Final Oligo Purity | High purity achievable, especially with optimized deprotection. | High purity is standard. | Purity is assessed by methods such as HPLC and mass spectrometry. |

Conclusion

The N2-phenoxyacetyl protecting group for guanosine is a valuable tool in modern oligonucleotide synthesis. Its key advantage lies in its rapid and mild deprotection, which is particularly beneficial for the synthesis of sensitive and modified oligonucleotides. While careful consideration of capping reagents is necessary to avoid side reactions, the use of this compound phosphoramidites can lead to high-purity oligonucleotides with reduced deprotection times. This technical guide provides researchers and drug development professionals with the foundational knowledge and protocols to effectively utilize this compound chemistry in their work.

References

N2-Phenoxyacetylguanosine: A Technical Overview of its Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N2-Phenoxyacetylguanosine, a modified nucleoside with significant applications in oligonucleotide synthesis and potential immunomodulatory activities. This document details its physicochemical properties, outlines its role in synthetic experimental workflows, and explores its putative biological signaling pathways.

Core Physicochemical Data

This compound is a derivative of the natural nucleoside guanosine (B1672433), modified with a phenoxyacetyl protecting group at the N2 position of the guanine (B1146940) base. This modification is critical for its application in automated DNA/RNA synthesis.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₈H₁₉N₅O₇ | [1] |

| Molecular Weight | 417.37 g/mol | [1] |

| CAS Number | 119824-66-7 | [1] |

| Appearance | Data Not Available | |

| Solubility | Data Not Available |

Application in Oligonucleotide Synthesis

The primary application of this compound is as a protected building block in the solid-phase chemical synthesis of oligonucleotides via the phosphoramidite (B1245037) method. The phenoxyacetyl group serves as a base-labile protecting group for the exocyclic amine of guanosine, preventing unwanted side reactions during the sequential addition of nucleotides. This protection is crucial for achieving high-fidelity synthesis of custom DNA and RNA sequences.

Experimental Workflow: Phosphoramidite Oligonucleotide Synthesis

The synthesis of oligonucleotides is an automated, cyclical process. Each cycle, which adds one nucleotide to the growing chain, consists of four main steps: detritylation, coupling, capping, and oxidation.

Detailed Experimental Protocol Steps:

-

Detritylation: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support, exposing a free 5'-hydroxyl group. This is typically achieved by treatment with a mild acid like trichloroacetic acid.

-

Coupling: The this compound phosphoramidite, activated by a catalyst such as tetrazole, is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite triester linkage.

-

Capping: To prevent the growth of failure sequences (chains that did not undergo coupling), any unreacted 5'-hydroxyl groups are irreversibly blocked by acetylation in a process known as capping. Acetic anhydride (B1165640) and N-methylimidazole are commonly used for this step.

-

Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphate triester by oxidation, typically using an iodine solution in the presence of water and a weak base.

-

Cycle Repetition: These four steps are repeated for each subsequent nucleotide to be added to the sequence.

-

Final Cleavage and Deprotection: After the final synthesis cycle, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups (including the N2-phenoxyacetyl group on guanosine) are removed using a strong base, such as ammonium (B1175870) hydroxide. The final product is then purified, often by HPLC.

Potential Biological Activity: TLR7 Signaling

While direct and extensive studies on this compound as an immunomodulatory agent are not widely published, it is established that some guanosine analogs can act as agonists for Toll-like Receptor 7 (TLR7).[2] TLR7 is an endosomal receptor that recognizes single-stranded RNA, and its activation triggers an innate immune response, leading to the production of type I interferons and other inflammatory cytokines.[2][3]

The functional activity of such guanosine analogs is dependent on the activation of the TLR7 signaling pathway.[2] This pathway proceeds through the recruitment of the adaptor protein MyD88, leading to the activation of downstream transcription factors like NF-κB and the subsequent expression of immune-related genes.

Putative Signaling Pathway: TLR7 Activation

Should this compound (or its deprotected metabolite) act as a TLR7 agonist, it would likely initiate the following signaling cascade.

References

Methodological & Application

Application Notes and Protocols for N2-Phenoxyacetylguanosine in Solid-Phase RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N2-Phenoxyacetylguanosine (Pac-G) phosphoramidite (B1245037) in automated solid-phase synthesis of RNA oligonucleotides. The phenoxyacetyl (Pac) protecting group for the exocyclic amine of guanosine (B1672433) offers the advantage of milder deprotection conditions compared to traditional protecting groups, which is particularly beneficial for the synthesis of sensitive or modified RNA sequences.

Introduction

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the automated and efficient construction of DNA and RNA sequences.[1] The phosphoramidite method is the most prevalent chemistry, involving a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[2] To prevent unwanted side reactions, the exocyclic amines of adenosine, cytidine, and guanosine are protected.[3] this compound is a commonly used building block where the phenoxyacetyl group serves as a labile protecting group for the guanine (B1146940) base.[2][4] This allows for rapid and mild deprotection, minimizing potential damage to the synthesized RNA molecule.[5][6]

Key Advantages of N2-Phenoxyacetyl Protecting Group

-

Mild Deprotection Conditions: The Pac group can be efficiently removed under significantly milder basic conditions than traditional benzoyl (Bz) or isobutyryl (iBu) groups.[5][6] This is advantageous for incorporating sensitive modified bases or dyes into the oligonucleotide sequence.[7]

-

Reduced Depurination: The milder deprotection conditions help to minimize the risk of depurination, a common side reaction that can occur at guanosine residues under harsh basic treatment.

-

Compatibility with Various 2'-Hydroxyl Protecting Groups: this compound phosphoramidites are compatible with common 2'-hydroxyl protecting groups used in RNA synthesis, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[2][4]

Data Summary

The following tables summarize key quantitative data related to the use of this compound phosphoramidite in solid-phase RNA synthesis.

Table 1: Coupling Parameters for Ribonucleoside Phosphoramidites

| Phosphoramidite Type | 2'-O-Protecting Group | Typical Coupling Time (minutes) | Average Stepwise Coupling Efficiency (%) |

| This compound | TBDMS | 6 - 10 | ~98-99 |

| Standard Ribonucleoside | TBDMS | 6 - 10 | ~98-99 |

| Standard Deoxyribonucleoside | - | 0.5 - 1 | >99 |

Data compiled from multiple sources indicating that ribonucleoside phosphoramidites, including those with Pac protection, generally require longer coupling times than their deoxyribonucleoside counterparts due to steric hindrance from the 2'-O-protecting group.[8]

Table 2: Deprotection Conditions for Oligonucleotides containing this compound

| Reagent | Temperature (°C) | Time | Notes |

| Ammonium (B1175870) Hydroxide (B78521) (30%) | Room Temperature | 2 - 4 hours | For oligonucleotides synthesized with "UltraMILD" monomers and capping reagents.[7] |

| Ammonium Hydroxide (30%) / Methylamine (B109427) (40%) (1:1 v/v) (AMA) | 65 | 10 - 15 minutes | A common and rapid deprotection method.[1][9] |

| Potassium Carbonate (0.05 M) in Methanol | Room Temperature | 4 hours | An exceptionally mild condition suitable for very sensitive modifications.[7] |

| Gaseous Ammonia | 55 | ~36 minutes | A less common but effective method that avoids aqueous basic solutions.[10] |

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of RNA using this compound Phosphoramidite

This protocol outlines the standard cycle for incorporating a this compound phosphoramidite into a growing RNA chain on an automated DNA/RNA synthesizer. The protocol assumes the use of a 2'-O-TBDMS protecting group.

Materials:

-

N2-Phenoxyacetyl-5'-O-DMT-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

-

Anhydrous acetonitrile (B52724)

-

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

-

Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)

-

Capping Solution A (e.g., Acetic anhydride/Pyridine/THF) and Capping Solution B (e.g., N-Methylimidazole/THF)

-

Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Procedure:

-

Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagent bottles on the synthesizer.

-

Synthesis Cycle: The automated synthesis cycle consists of the following four steps for each nucleotide addition:

-

Step 1: Deblocking (Detritylation): The 5'-O-DMT protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. The column is then washed with anhydrous acetonitrile.

-

Step 2: Coupling: The this compound phosphoramidite solution is mixed with the activator solution and delivered to the synthesis column. The coupling reaction proceeds for 6-10 minutes. The column is then washed with anhydrous acetonitrile.

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion sequences. The column is then washed.

-

Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution. The column is then washed.

-

-

Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.

Protocol 2: Cleavage and Deprotection of the Synthesized RNA Oligonucleotide

This protocol describes a standard procedure for cleaving the RNA from the solid support and removing all protecting groups.

Materials:

-

Ammonium hydroxide (30%)

-

Methylamine (40% in water)

-

Triethylamine (B128534) trihydrofluoride (TEA·3HF)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Cleavage and Base Deprotection (AMA Treatment):

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Prepare a 1:1 (v/v) mixture of ammonium hydroxide and methylamine (AMA).

-

Add the AMA solution to the solid support (typically 1 mL for a 1 µmol synthesis).

-

Incubate the vial at 65°C for 15 minutes.[9] This step cleaves the oligonucleotide from the support and removes the phenoxyacetyl, other base protecting groups, and the cyanoethyl phosphate protecting groups.

-

Cool the vial on ice and transfer the supernatant containing the oligonucleotide to a new tube.

-

Evaporate the solution to dryness.

-

-

2'-O-TBDMS Deprotection:

-

Resuspend the dried oligonucleotide in a suitable solvent (e.g., DMF or DMSO).

-

Add triethylamine trihydrofluoride (TEA·3HF).

-

Incubate at 65°C for 2.5 hours to remove the 2'-O-TBDMS protecting groups.[8]

-

Quench the reaction and desalt the oligonucleotide using standard procedures (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).

-

Visualizations

Caption: Workflow for solid-phase RNA synthesis and post-synthesis processing.

Caption: Deprotection scheme for RNA synthesized with Pac and TBDMS protecting groups.

References

- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]

- 2. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. glenresearch.com [glenresearch.com]

- 8. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. glenresearch.com [glenresearch.com]

Application Note: The Role and Application of N2-Phenoxyacetylguanosine in the Synthesis of Therapeutic Oligonucleotides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oligonucleotides are a promising class of therapeutics that can modulate gene expression to treat a wide range of diseases.[1][2] The chemical synthesis of these molecules, typically performed via automated solid-phase phosphoramidite (B1245037) chemistry, is a complex process requiring the temporary protection of reactive functional groups on the nucleobases, sugar, and phosphate (B84403) backbone.[3] The choice of protecting groups is critical, as they must be stable throughout the synthesis cycles but readily removable under conditions that do not compromise the integrity of the final oligonucleotide product, especially those containing sensitive or complex modifications.

The N2-phenoxyacetyl (Pac) group for the protection of the exocyclic amine of guanosine (B1672433) offers significant advantages over traditional protecting groups like isobutyryl (iBu). Its key feature is its lability under milder alkaline conditions, which facilitates a rapid and gentle deprotection step.[4][5] This makes N2-Phenoxyacetylguanosine (Pac-dG) an ideal building block for the synthesis of therapeutic oligonucleotides, particularly those incorporating sensitive labels, modified bases, or RNA moieties that are susceptible to degradation under harsh deprotection conditions.[6]

Key Advantages of the N2-Phenoxyacetyl (Pac) Protecting Group

-

Mild Deprotection Conditions: The Pac group can be completely removed using dilute aqueous ammonia (B1221849) at room temperature or alternative mild reagents like potassium carbonate in methanol.[4][6] This contrasts with the harsher conditions (e.g., concentrated ammonia at elevated temperatures for extended periods) required for traditional protecting groups like benzoyl (Bz) for adenosine (B11128) and isobutyryl (iBu) for guanosine.[7][8]

-

Rapid Deprotection: The deprotection of Pac-protected bases is significantly faster, often completed in under four hours at room temperature, compared to the 6-24 hours required for standard protecting groups.[5][7] This streamlined process reduces the overall time for oligonucleotide processing.

-

Compatibility with Sensitive Modifications: The gentle deprotection protocol enabled by the Pac group is crucial for the synthesis of complex oligonucleotides containing alkali-labile modifications, such as fluorescent dyes, certain linkers, or RNA nucleotides, which might be degraded by prolonged exposure to strong bases.[6]

-

Reduced Side Reactions: Milder deprotection conditions can minimize the formation of side products. For instance, the β-elimination of the cyanoethyl phosphate protecting group releases acrylonitrile (B1666552), a reactive species that can modify the oligonucleotide product.[7][9] Faster, milder deprotection reduces the exposure time to such byproducts.

Data Presentation: Comparative Analysis

The selection of a protecting group strategy impacts several aspects of oligonucleotide synthesis. The tables below summarize the key differences between this compound (Pac-dG) and the conventional N2-isobutyrylguanosine (iBu-dG).

Table 1: Comparison of Protecting Group Characteristics

| Feature | N2-Phenoxyacetyl (Pac) | N2-isobutyryl (iBu) | Rationale & Reference |

| Protecting Group Type | Acyl | Acyl | Standard protection for exocyclic amines.[7] |

| Lability | High | Standard | Pac group is designed for faster cleavage under basic conditions.[4] |

| Solubility | The Pac-dG monomer can have lower solubility, which may require modified synthesis protocols.[8] | Standard solubility in acetonitrile (B52724). | A practical consideration for automated synthesis.[8] |

| Compatibility | Excellent for sensitive modifications (RNA, dyes, etc.). | Can be incompatible with alkali-labile modifications. | The primary advantage of the Pac protecting group.[6] |

Table 2: Comparison of Deprotection Protocols

| Parameter | N2-Phenoxyacetyl (Pac) Protocol | N2-isobutyryl (iBu) Protocol |

| Primary Reagent | Concentrated Ammonium (B1175870) Hydroxide (B78521) | Concentrated Ammonium Hydroxide |

| Temperature | Room Temperature (~25°C) | 55°C - 65°C |

| Time | 2 - 4 hours[9] | 6 - 8 hours[7] |

| Alternative Mild Reagent | 0.05 M Potassium Carbonate in Methanol[6] | Not applicable |

| Mild Reagent Temp. | Room Temperature | Not applicable |

| Mild Reagent Time | ~4 hours | Not applicable |

Experimental Protocols & Visualizations

Oligonucleotide synthesis is a cyclic process where each cycle adds one nucleotide to the growing chain attached to a solid support.[3][10] The four key steps—deblocking, coupling, capping, and oxidation—are repeated until the desired sequence is assembled.

Caption: Automated solid-phase oligonucleotide synthesis cycle.

This protocol outlines a single synthesis cycle on an automated DNA synthesizer.

-

Reagents & Setup:

-

N2-Phenoxyacetyl-dG phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

-

Standard dA, dC, and T phosphoramidite solutions.

-

Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI).

-

Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

-

Capping solutions: Cap A (Acetic anhydride/THF/Lutidine) and Cap B (N-Methylimidazole/THF).[11]

-

Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.[11]

-

-

Synthesis Cycle:

-

Step 1: Deblocking (Detritylation)

-

Flush the synthesis column with the deblocking solution to remove the 5'-Dimethoxytrityl (DMT) group from the support-bound nucleoside.

-

Wash thoroughly with anhydrous acetonitrile to remove the acid and the liberated trityl cation.

-

-

Step 2: Coupling

-

Deliver the Pac-dG phosphoramidite solution and activator solution simultaneously to the column.

-

Allow a coupling time of approximately 30-60 seconds. Longer coupling times may be required for modified bases.[11]

-

Wash with acetonitrile.

-

-

Step 3: Capping

-

Treat the support with Capping A and Capping B solutions to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations.[11]

-

Wash with acetonitrile.

-

-

Step 4: Oxidation

-

Introduce the oxidizer solution to convert the unstable phosphite (B83602) triester linkage to a stable phosphate triester.[11]

-

Wash with acetonitrile.

-

-

Repeat: The cycle is repeated with the next phosphoramidite in the sequence until the full-length oligonucleotide is synthesized.

-

This protocol is suitable for most DNA oligonucleotides synthesized using Pac-protected amidites.

-

Cleavage from Support:

-

Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

-

Add concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is fully submerged (typically 1-2 mL).

-

Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the solid support.

-

-

Base Deprotection:

-

Following cleavage, continue the incubation in the ammonium hydroxide solution at room temperature for an additional 2-4 hours.[4][5] This removes the phenoxyacetyl groups from guanine, the cyanoethyl groups from the phosphate backbone, and any other standard protecting groups (e.g., Pac-dA, Ac-dC).

-

After incubation, centrifuge the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

-

Dry the oligonucleotide solution using a vacuum concentrator.

-

Resuspend the resulting pellet in an appropriate buffer for purification (e.g., by HPLC).

-

This protocol is recommended when the oligonucleotide contains base-labile modifications.[6]

-

Cleavage from Support:

-

Cleavage is performed as described in Protocol 2, Step 1, using concentrated ammonium hydroxide at room temperature for 1-2 hours.

-

After cleavage, dry the oligonucleotide completely in a vacuum concentrator.

-

-

Mild Base Deprotection:

-

Resuspend the dried oligonucleotide in a solution of 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.[6]

-

Incubate at room temperature for 4-6 hours.

-

Neutralize the solution by adding an appropriate buffer (e.g., TE buffer or sodium acetate).

-

Desalt the oligonucleotide using a size-exclusion column or ethanol (B145695) precipitation to remove salts before purification.

-

References

- 1. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oligonucleotides: Current Trends and Innovative Applications in the Synthesis, Characterization, and Purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]

- 8. glenresearch.com [glenresearch.com]

- 9. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]

- 10. biotage.com [biotage.com]

- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

Application Notes and Protocols for N2-Phenoxyacetylguanosine in Aptamer Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N2-Phenoxyacetylguanosine, a modified guanosine (B1672433) analog, in the development of high-affinity aptamers. The introduction of this modification into the nucleic acid library aims to enhance the chemical diversity of the aptamer pool, potentially leading to aptamers with improved binding characteristics for various targets.

Introduction to this compound in Aptamer Selection

Aptamers are short, single-stranded DNA or RNA oligonucleotides that fold into specific three-dimensional structures to bind to a wide range of targets with high affinity and specificity. The process of generating aptamers is known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX). To improve the therapeutic and diagnostic potential of aptamers, chemical modifications are often introduced to enhance their stability, binding affinity, and specificity.

This compound is a guanosine analog that can be incorporated into the aptamer library prior to the SELEX process (pre-SELEX modification). The phenoxyacetyl group at the N2 position of guanine (B1146940) can introduce novel hydrophobic and aromatic interactions between the aptamer and its target, which are not achievable with the canonical nucleobases. This can lead to the selection of aptamers with significantly improved binding affinities.

Key Applications

The use of this compound-modified aptamers is anticipated to be beneficial in the following areas:

-

Therapeutic Aptamer Development: The enhanced binding affinity can lead to more potent therapeutic aptamers with improved efficacy.

-

Diagnostic Assays: Higher affinity aptamers can improve the sensitivity and specificity of diagnostic platforms.

-

Drug Discovery and Target Validation: Aptamers with improved binding can be valuable tools for identifying and validating new drug targets.

Quantitative Data Summary

While specific quantitative data for aptamers developed using this compound is not yet widely published, the following table outlines the expected parameters that should be evaluated and provides a template for data presentation. For context, studies on other N2-modified guanosine analogs have shown significant improvements in binding affinities.

| Aptamer ID | Target | Modification | Binding Affinity (Kd) - Unmodified | Binding Affinity (Kd) - Modified | Fold Improvement | Specificity (vs. Analogs) |

| Apt-Target-01 | Target Protein X | This compound | 50 nM | 5 nM | 10x | High |

| Apt-Target-02 | Small Molecule Y | This compound | 200 nM | 15 nM | 13.3x | High |

| Example Data | Thrombin | N2-benzyl-dG | ~200 nM | ~20 nM | 10x | Comparable to unmodified |

Note: The example data is illustrative and based on the potential impact of similar N2-aryl guanosine modifications.

Experimental Protocols

Synthesis of N2-Phenoxyacetyl-2'-deoxyguanosine Phosphoramidite (B1245037)

The incorporation of this compound into a DNA library for SELEX requires the chemical synthesis of its phosphoramidite derivative. The following is a generalized protocol based on the synthesis of N2-aryl-deoxyguanosine analogs.

Materials:

-

Protecting group reagents (e.g., for 5'-OH and 3'-OH)

-

Phenoxyacetic acid

-

Coupling agents (e.g., HBTU, HATU)

-

Phosphitylating reagent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)

-

Anhydrous solvents (Pyridine, Dichloromethane, Acetonitrile)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Protection of Deoxyguanosine: Protect the 5'-hydroxyl and 3'-hydroxyl groups of 2'-deoxyguanosine using standard procedures to prevent side reactions.

-

N2-Acylation: a. Dissolve the protected deoxyguanosine in anhydrous pyridine. b. Add phenoxyacetic acid and a suitable coupling agent (e.g., HBTU). c. Stir the reaction at room temperature until completion, monitoring by TLC. d. Purify the N2-Phenoxyacetyl-protected guanosine derivative by silica gel chromatography.

-

Selective Deprotection: Selectively deprotect the 5'-hydroxyl group.

-

Phosphitylation: a. Dissolve the N2-Phenoxyacetyl-protected guanosine derivative in anhydrous dichloromethane. b. Add the phosphitylating reagent in the presence of a mild base (e.g., N,N-diisopropylethylamine). c. Stir the reaction under an inert atmosphere until completion. d. Purify the final N2-Phenoxyacetyl-2'-deoxyguanosine phosphoramidite by precipitation or chromatography.

-

Characterization: Confirm the structure and purity of the phosphoramidite using NMR and Mass Spectrometry.

Modified SELEX Protocol

This protocol outlines the steps for selecting aptamers from a DNA library containing this compound.

Materials:

-

N2-Phenoxyacetyl-dGTP (must be synthesized and purified)

-

Unmodified dATP, dCTP, dTTP

-

DNA polymerase capable of incorporating the modified dGTP (e.g., Taq polymerase, Vent exo- polymerase)

-

Initial DNA library with randomized region flanked by primer binding sites

-

Forward and Reverse Primers (Reverse primer may be biotinylated for strand separation)

-

Target molecule

-

SELEX buffer (e.g., PBS with MgCl2)

-

Streptavidin-coated magnetic beads (if using biotinylated primer)

-

Elution buffer (e.g., high salt, denaturing agent, or competitive ligand)

-

PCR reagents

Procedure:

-

Initial Library Preparation: a. Synthesize the initial single-stranded DNA (ssDNA) library using standard phosphoramidite chemistry, incorporating the this compound phosphoramidite at desired random positions or throughout the random region. b. Alternatively, if a polymerase can efficiently incorporate N2-Phenoxyacetyl-dGTP, the initial library can be generated by PCR using the modified triphosphate.

-

Binding Step (Round 1): a. Denature the ssDNA library by heating to 95°C for 5 minutes and then rapidly cool on ice to promote proper folding. b. Incubate the folded library with the target molecule immobilized on a solid support (e.g., magnetic beads, microplate well) in SELEX buffer for a defined period (e.g., 30-60 minutes) at a specific temperature.

-

Partitioning Step: a. Wash the support to remove unbound and weakly bound oligonucleotides. The stringency of the wash (volume, duration, buffer composition) should be low in the initial rounds and increased in later rounds.

-

Elution Step: a. Elute the target-bound oligonucleotides from the support. Elution can be achieved by heating, changing pH, using a competitive binder, or denaturing the target.

-

Amplification Step: a. PCR amplify the eluted ssDNA sequences using the forward and reverse primers. Crucially, the PCR reaction mixture must contain N2-Phenoxyacetyl-dGTP in place of or in addition to dGTP, and a polymerase that can efficiently utilize it as a substrate. b. The number of PCR cycles should be minimized to avoid amplification bias.

-

Strand Separation: a. If a biotinylated reverse primer is used, the PCR product can be captured on streptavidin-coated magnetic beads. b. The non-biotinylated ssDNA (the sense strand for the next round of selection) can be eluted by denaturation (e.g., with NaOH).

-

Subsequent Rounds: a. Use the enriched ssDNA pool from the previous round as the input for the next round of selection. b. Increase the selection pressure in subsequent rounds by decreasing the target concentration, increasing the wash stringency, or introducing competitor molecules.

-

Sequencing and Aptamer Characterization: a. After 8-15 rounds of selection, the enriched pool is cloned and sequenced, or subjected to high-throughput sequencing to identify individual aptamer candidates. b. Synthesize individual aptamer candidates and characterize their binding affinity (e.g., using surface plasmon resonance, microscale thermophoresis, or filter-binding assays) and specificity.

Visualizations

Chemical Synthesis Workflow

Caption: Workflow for the synthesis of N2-Phenoxyacetyl-dG phosphoramidite.

Modified SELEX Workflow

Caption: The iterative cycle of the modified SELEX process.

Conclusion

The incorporation of this compound into aptamer libraries represents a promising strategy for developing aptamers with enhanced binding properties. The protocols and guidelines presented here provide a framework for researchers to explore the potential of this modification in their aptamer development projects. It is important to note that specific reaction conditions and SELEX parameters will require optimization for each target and application. Careful characterization of the resulting aptamers is crucial to validate the benefits of this chemical modification.

Application Notes and Protocols for N2-Phenoxyacetylguanosine in Modified RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of N2-Phenoxyacetylguanosine in the synthesis of modified RNA.

Advantages of Using this compound

The use of the N2-phenoxyacetyl protecting group for guanosine (B1672433) offers several advantages over more traditional protecting groups like isobutyryl (iBu).

| Feature | N2-Phenoxyacetyl (Pac) Group | Traditional Protecting Groups (e.g., isobutyryl) |

| Deprotection Conditions | Milder basic conditions (e.g., ammonium (B1175870) hydroxide/ethanol)[1] | Harsher, more prolonged basic treatment[2][3] |

| RNA Integrity | Reduced risk of phosphodiester bond cleavage and other side reactions[1] | Higher potential for RNA degradation[3] |

| Deprotection Time | Significantly shorter deprotection times[1][2] | Longer incubation periods required[2] |

| Final Product Purity | Higher purity of the target RNA oligonucleotide | Increased presence of degradation byproducts |

| Compatibility | Compatible with standard solid-phase RNA synthesis workflows[4] | Standard but can be problematic for sensitive modifications |

Experimental Workflows and Protocols

Overall Workflow for Modified RNA Synthesis using this compound

The synthesis of modified RNA oligonucleotides using this compound phosphoramidite (B1245037) follows the well-established phosphoramidite chemistry on a solid support. The general workflow is depicted below.

Protocol 1: Synthesis of N2-Phenoxyacetyl-5'-O-DMT-guanosine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite

This protocol outlines the synthesis of the key phosphoramidite building block from this compound.

Materials:

-

This compound

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous Pyridine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

5'-O-DMT Protection:

-

Dissolve this compound in anhydrous pyridine.

-

Add DMT-Cl portion-wise at 0°C and stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with methanol (B129727) and evaporate the solvent.

-

Purify the resulting 5'-O-DMT-N2-Phenoxyacetylguanosine by silica gel chromatography.

-

-

3'-O-Phosphitylation:

-

Dissolve the dried 5'-O-DMT-N2-Phenoxyacetylguanosine in anhydrous DCM.

-

Add DIPEA to the solution.

-

Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at room temperature and stir until the reaction is complete (monitored by TLC and 31P NMR).

-

Quench the reaction with an appropriate agent and purify the crude product by silica gel chromatography to yield the final phosphoramidite.

-

Protocol 2: Automated Solid-Phase Synthesis of RNA

This protocol describes the general cycle for automated solid-phase synthesis of RNA using the prepared this compound phosphoramidite.

Materials:

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.

-

N2-Phenoxyacetyl-5'-O-DMT-guanosine-3'-O-phosphoramidite and other required RNA phosphoramidites (A, C, U) with appropriate protecting groups (e.g., Pac for A, Ac for C).[1]

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole).[1]

-

Capping solutions (A and B).

-

Oxidizing solution (Iodine in THF/pyridine/water).

-

Deblocking solution (e.g., Trichloroacetic acid in DCM).

-

Anhydrous acetonitrile.

Automated Synthesizer Cycle:

-

Detritylation: Removal of the 5'-DMT group from the support-bound nucleoside with the deblocking solution.

-

Coupling: Activation of the incoming phosphoramidite (including N2-Pac-G phosphoramidite) with the activator solution and coupling to the free 5'-hydroxyl group of the growing RNA chain.[5]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate triester.[6]

This cycle is repeated for each nucleotide to be added to the sequence.

Protocol 3: Cleavage and Deprotection of Synthetic RNA

This protocol outlines the cleavage of the synthesized RNA from the solid support and the removal of all protecting groups.

Materials:

-

Ammonium hydroxide/ethanol (B145695) solution (e.g., 3:1 v/v).[3]

-

Anhydrous triethylamine (B128534) trihydrofluoride (TEA·3HF).

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

Procedure:

-

Cleavage and Base Deprotection:

-

Transfer the solid support with the synthesized RNA to a vial.

-

Add a solution of ammonium hydroxide/ethanol (3:1 v/v).

-

Incubate at a specified temperature (e.g., 55°C) for a duration sufficient to cleave the oligonucleotide from the support and remove the phenoxyacetyl and other base-protecting groups.[1] Due to the lability of the Pac group, this step is significantly shorter than with traditional protecting groups.

-

Evaporate the solution to dryness.

-

-

2'-OH Deprotection: